molecular formula C32H28FNO9S3 B413309 tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B413309
M. Wt: 685.8g/mol
InChI Key: HNSPLJCFNAGXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized spiro compounds.

Scientific Research Applications

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and carbonyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The spiro structure contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:

  • **Tetram

Properties

Molecular Formula

C32H28FNO9S3

Molecular Weight

685.8g/mol

IUPAC Name

tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H28FNO9S3/c1-15-10-8-13-18-19-25(31(2,3)34(21(15)18)26(35)16-11-9-12-17(33)14-16)44-22(28(37)41-5)20(27(36)40-4)32(19)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3

InChI Key

HNSPLJCFNAGXMC-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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